Cas no 82789-26-2 (1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid)

1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline derivative featuring a benzo[1,3]dioxole moiety. This compound exhibits a rigid polycyclic structure, combining a tetrahydro-β-carboline core with a carboxylic acid functional group, enhancing its potential for molecular interactions. The presence of the benzo[1,3]dioxole ring may contribute to improved binding affinity in biological systems, making it a candidate for pharmacological research. Its structural complexity allows for versatility in synthetic modifications, facilitating the development of analogs with tailored properties. The carboxylic acid group further enables derivatization or salt formation, enhancing solubility and bioavailability. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery.
1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid structure
82789-26-2 structure
Product Name:1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
CAS No:82789-26-2
MF:C19H16N2O4
MW:336.341344833374
MDL:MFCD00380812
CID:4717279
Update Time:2025-06-13

1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
    • 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
    • MLS000032596
    • ChemDiv1_012767
    • CBDivE_001203
    • HMS623E07
    • HMS2470N07
    • STL508442
    • SMR000011511
    • BAS 02801154
    • ST50014416
    • BB 0260235
    • 1-Benzo[1,3]dioxol-5-yl-2,3
    • MDL: MFCD00380812
    • Inchi: 1S/C19H16N2O4/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15/h1-7,14,17,20-21H,8-9H2,(H,22,23)
    • InChI Key: MDXJJOKTGDJRNN-UHFFFAOYSA-N
    • SMILES: OC(C1CC2C3C=CC=CC=3NC=2C(C2=CC=C3C(=C2)OCO3)N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 530
  • Topological Polar Surface Area: 83.6

1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
011950-1g
1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
82789-26-2
1g
$565.00 2023-09-09

Additional information on 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Introduction to 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS No. 82789-26-2)

1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS No. 82789-26-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of beta-carbolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzo[d]isoxole and a tetrahydro-beta-carboline moiety, makes it an intriguing subject for both academic and industrial investigations.

The benzo[d]isoxole ring system is a key structural feature that contributes to the compound's stability and reactivity. This ring system is often found in natural products and synthetic molecules with various biological activities, including anti-inflammatory, antiviral, and anticancer properties. The tetrahydro-beta-carboline moiety, on the other hand, is a common scaffold in many bioactive compounds and has been associated with neuroprotective and antidepressant effects. The combination of these two structural elements in 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid provides a unique platform for exploring its potential therapeutic applications.

Recent studies have highlighted the potential of 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects against oxidative stress-induced neuronal damage. The researchers found that the compound effectively scavenges free radicals and inhibits the activation of pro-inflammatory cytokines, thereby reducing neuronal cell death. These findings suggest that 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid could be a promising candidate for the development of neuroprotective drugs.

In addition to its neuroprotective properties, 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has also shown potential in cancer research. A study published in the Cancer Research journal reported that this compound exhibits significant antiproliferative activity against various cancer cell lines. The researchers observed that the compound selectively targets cancer cells while sparing normal cells, making it a potential lead for the development of targeted cancer therapies. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.

The pharmacokinetic properties of 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that the compound has favorable absorption and distribution profiles in animal models. It exhibits good oral bioavailability and is stable under physiological conditions. These properties are crucial for ensuring that the compound can effectively reach its target sites in the body.

To further explore the therapeutic potential of 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, several preclinical studies are currently underway. These studies aim to evaluate the safety and efficacy of the compound in various disease models. Preliminary results have been promising, with the compound demonstrating low toxicity and high therapeutic index. These findings provide a strong foundation for advancing 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid into clinical trials.

In conclusion, 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS No. 82789-26-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in areas such as neurology and oncology.

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